1-(oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine
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Overview
Description
1-(Oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine is a synthetic organic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes an oxane ring, a piperidine ring, and a phenylmethanesulfonyl group, makes it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Oxane Ring: This can be achieved through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-(Oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(Oxane-4-carbonyl)piperazine hydrochloride: Shares the oxane ring but differs in the presence of a piperazine ring instead of a piperidine ring.
1-(Oxane-4-carbonyl)-4-phenylpiperidine: Similar structure but lacks the methanesulfonyl group.
Uniqueness: 1-(Oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine is unique due to the presence of both the phenylmethanesulfonyl group and the piperidine ring, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c20-18(16-8-12-23-13-9-16)19-10-6-17(7-11-19)24(21,22)14-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHNELSPBOYNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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